molecular formula C11H11F2NO2 B1489060 4-(2,6-Difluorophenyl)pyrrolidine-3-carboxylic acid CAS No. 1340151-53-2

4-(2,6-Difluorophenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B1489060
CAS No.: 1340151-53-2
M. Wt: 227.21 g/mol
InChI Key: YHHGDOGGQGCRFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,6-Difluorophenyl)pyrrolidine-3-carboxylic acid is a chemical compound that features a pyrrolidine ring substituted with a 2,6-difluorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,6-Difluorophenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 2,6-Difluorophenyl Group: This step often involves nucleophilic substitution reactions where a difluorobenzene derivative is introduced to the pyrrolidine ring.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can also occur, potentially reducing the carboxylic acid group to an alcohol.

    Substitution: The 2,6-difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.

Major Products:

    Oxidation Products: Various oxidized derivatives of the pyrrolidine ring.

    Reduction Products: Alcohol derivatives from the reduction of the carboxylic acid group.

    Substitution Products: Functionalized derivatives with additional substituents on the 2,6-difluorophenyl group.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, including enzyme inhibition or receptor binding.

    Medicine: It could serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific biological pathways.

    Industry: The compound may find applications in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-(2,6-Difluorophenyl)pyrrolidine-3-carboxylic acid would depend on its specific biological target. Generally, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the 2,6-difluorophenyl group may enhance binding affinity to certain targets due to its electronic properties, while the pyrrolidine ring can provide structural rigidity and specificity.

Comparison with Similar Compounds

    4-Phenylpyrrolidine-3-carboxylic acid: Lacks the fluorine substituents, which may result in different biological activities and binding affinities.

    4-(2,6-Dichlorophenyl)pyrrolidine-3-carboxylic acid: Substitutes chlorine for fluorine, potentially altering electronic properties and reactivity.

    4-(2,6-Dimethylphenyl)pyrrolidine-3-carboxylic acid: Substitutes methyl groups for fluorine, affecting steric and electronic properties.

Uniqueness: The presence of the 2,6-difluorophenyl group in 4-(2,6-Difluorophenyl)pyrrolidine-3-carboxylic acid imparts unique electronic properties that can influence its reactivity and biological activity. The fluorine atoms can enhance binding affinity to certain biological targets and may also affect the compound’s metabolic stability.

Properties

IUPAC Name

4-(2,6-difluorophenyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO2/c12-8-2-1-3-9(13)10(8)6-4-14-5-7(6)11(15)16/h1-3,6-7,14H,4-5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHHGDOGGQGCRFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,6-Difluorophenyl)pyrrolidine-3-carboxylic acid
Reactant of Route 2
4-(2,6-Difluorophenyl)pyrrolidine-3-carboxylic acid
Reactant of Route 3
4-(2,6-Difluorophenyl)pyrrolidine-3-carboxylic acid
Reactant of Route 4
4-(2,6-Difluorophenyl)pyrrolidine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4-(2,6-Difluorophenyl)pyrrolidine-3-carboxylic acid
Reactant of Route 6
4-(2,6-Difluorophenyl)pyrrolidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.